Aspartame

Catalog No.
S519548
CAS No.
22839-47-0
M.F
C14H18N2O5
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspartame

CAS Number

22839-47-0

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Synonyms

Aspartame, Aspartylphenylalanine Methyl Ester, Aspartylphenylalanine, Methyl, Canderel, Gold, Hermesetas, Goldswite, Hermesetas Gold, Methyl Aspartylphenylalanine, Methyl Ester, Aspartylphenylalanine, Milisucre, Nozucar, NutraSweet, SC 18862, SC-18862, SC18862, Tri Sweet, Tri-Sweet, TriSweet

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

Description

The exact mass of the compound Aspartame is 294.12157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as the solubility of aspartame in water is dependent on ph and temperature, the maximum solubility is reached at ph 2.2 (20 mg/ml at 25 °c) and the minimum solubility at ph 5.2 (phi) is 13.5 mg/ml at 25 °c.slightly soluble in water and in ethanolmore soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.solubility in water in mg/ml at 25 °c: 18.2 at ph 3.72; 16.1 at ph 4.00, 15.2 at ph 4.05, 14.5 at ph 4.27, 13.8 at ph 4.78, 13.5 at ph 5.30, 13.7 at ph 5.70 and 14.2 at ph 6.00; in distilled water, 10.20 mg/ml at ph 7.00in water, 1.0x10+4 mg/l at ph 3 and room temperature>44.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758953. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Sweetener for Diabetic Diets

    Because aspartame is metabolized into components naturally found in the body, it minimally affects blood sugar levels. Researchers have investigated the use of aspartame as a sugar substitute in diabetic diets to help manage blood sugar control [].

  • Weight Management Research

    Aspartame's sweetness without calories has led to its inclusion in studies on weight management. Researchers are exploring how aspartame consumption might influence appetite, food intake, and body weight regulation [].

  • Palatability Studies in Food Science

    Aspartame's taste profile and interaction with other flavoring compounds are of interest to food scientists. Research in this area focuses on optimizing the taste of low-calorie foods and beverages formulated with aspartame [].

Aspartame is a low-calorie artificial sweetener, approximately 200 times sweeter than sucrose, commonly used in various food and beverage products. It is a dipeptide methyl ester composed of two naturally occurring amino acids: L-aspartic acid and L-phenylalanine. The chemical formula for aspartame is C₁₄H₁₈N₂O₅, and it is marketed under several trade names, including Equal and NutraSweet. Aspartame's sweetness profile closely mimics that of sucrose, making it a popular choice for sugar-free and reduced-calorie products .

Aspartame's sweetness perception is not fully understood, but it is believed to involve multiple mechanisms. One theory suggests that aspartame breaks down into its components (aspartic acid and phenylalanine) upon reaching taste receptors on the tongue. These components then interact with the sweet taste receptors, triggering a sweet taste sensation []. Another theory proposes that the intact aspartame molecule itself interacts with the taste receptors, although the exact mechanism remains under investigation.

Upon ingestion, aspartame is rapidly metabolized in the gastrointestinal tract into its components: approximately 50% phenylalanine, 40% aspartic acid, and 10% methanol. These metabolites are absorbed into the bloodstream and utilized by the body for various physiological functions. Notably, phenylalanine can be harmful to individuals with phenylketonuria, a genetic disorder that impairs the metabolism of this amino acid . Studies indicate that aspartame does not accumulate in the body; instead, it is completely broken down and eliminated .

Aspartame is widely used in the food industry as a sweetener for diet sodas, sugar-free chewing gums, yogurt, and other low-calorie products. Its sweetness profile makes it particularly suitable for beverages where heat stability is less of a concern. Additionally, it has applications in pharmaceuticals and cosmetics for flavor enhancement and stabilization purposes .

Several compounds share structural or functional similarities with aspartame:

CompoundSweetness Relative to SucroseKey Characteristics
Saccharin≈300 timesOne of the oldest artificial sweeteners; bitter aftertaste
Sucralose≈600 timesChlorinated derivative of sucrose; heat-stable
Acesulfame Potassium≈200 timesOften used in combination with other sweeteners
Steviol Glycosides≈50-300 timesNatural sweeteners derived from stevia leaves

Uniqueness of Aspartame:
Aspartame stands out due to its composition as a dipeptide ester, providing a taste profile very similar to sugar without the caloric content. Unlike other artificial sweeteners that may have bitter aftertastes or are less stable under heat, aspartame's flavor closely resembles that of sucrose when used appropriately in formulations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose
Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS]
Solid

Color/Form

Colorless needles from water
White crystalline powder from water or alcohol

XLogP3

-2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

294.12157168 g/mol

Monoisotopic Mass

294.12157168 g/mol

Heavy Atom Count

21

Taste

Sweet
In the presence of moisture it hydrolyzes to form aspartylphenylalanine and a diketopiperazine derivative, with a resulting loss of sweetness.

LogP

-0.1
log Kow = 0.07 (est)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitroxides/.
Photodecomposition of aspartame in aqueous solutions under different conditions of light intensity and pH were studied. The effects of photosensitizers (riboflavin and methylene blue) and ascorbic acid on aspartame stability in aqueous solutions at different pH under light were also studied. Light illumination significantly increased aspartame degradation in an aqueous solution (pH 7), indicating that aspartame was very unstable under the illuminated conditions. In the dark, 91% of aspartame in an aqueous solution at pH 7 remained after 10 h of storage. Under 5500 lux of light, however, 39% of aspartame in the solution was destroyed after 10 h of storage. Aspartame degradation under light followed simple zero-order reaction kinetics. The higher the light intensity, the greater the degradation of aspartame. The relative reaction rate for the destruction of aspartame under 0, 1100, 3300 and 5500 lux was 1:1.42:2.80:4.61. The photodecomposition rate of aspartame varied with the pH of the system. Aspartame degradation was fastest at pH 7.0, followed by pH 4.0 and pH 6.0, in decreasing order. Addition of 4.8 ppm riboflavin or 4.8 ppm methylene blue significantly accelerated the aspartame decomposition at pH 7 in the presence of light. There were, however, no significant photosensitizing effects of these sensitizers on aspartame destruction at pH 6 and pH 4. Addition of 1.2x10-4 increased the aspartame degradation at pH 7.0, but did not affect the destruction rate of aspartame at pH 6.0 and pH 4.0.

Appearance

Solid powder

Melting Point

about 190 and 245-247
246.5 °C
Double MP: about 190 and 245 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z0H242BBR1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 185 of 191 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used as a diet supplement and sugar substitute.

Therapeutic Uses

Aspartame is used as an intense sweetening agent ... in pharmaceutical preparations including tablets, powder mixes, and vitamin preparations. It enhances flavor systems and can be used to mask some unpleasant taste characteristics; the approximate sweetening power is 80-200 times that of sucrose.

Pharmacology

Aspartame (L-alpha-aspartyl-L-phenylalanine methyl ester) is a low-calorie sweetener used to sweeten a wide variety of low- and reduced-calorie foods and beverages, including low-calorie tabletop sweeteners. Aspartame is composed of two amino acids, aspartic acid and phenylalanine, as the methyl ester. Aspartic acid and phenylalanine are also found naturally in protein containing foods, including meats, grains and dairy products. Methyl esters are also found naturally in many foods such as fruits and vegetable and their juices. Upon digestion, aspartame breaks down into three components (aspartic acid, phenylalanine and methanol), which are then absorbed into the blood and used in normal body processes. Neither aspartame nor its components accumulates in the body. These components are used in the body in the same ways as when they are derived from common foods.

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
Chemoreception
TAS1R3 [HSA:83756] [KO:K04626]

Vapor Pressure

2.84X10-11 mm Hg at 25 °C (est)

Impurities

Diketopiperazine

Other CAS

22839-47-0
7421-84-3

Absorption Distribution and Excretion

Absorbed in the small intestine, aspartame is metabolized and absorbed very quickly.

Metabolism Metabolites

Approximately 10% of aspartame (by weight) is broken down into methanol in the small intestine. Most of the methanol is absorbed and quickly converted into formaldehyde. Approximately 50% of aspartame (by weight) is broken down into phenylalanine. Approximately 40% of aspartame (by mass) is broken down into aspartic acid.
Unlike some other intense sweeteners, aspartame is metabolized in the body and consequently has some nutritive value: 1 g provides approx 17 kJ (4 kcal). However, in practice, the small quantity of aspartame consumed provides a minimal nutritive effect.
The use of aspartame has been of some concern owing to the formation of the potentially toxic metabolites methanol, aspartic acid, and phenylalanine. Of these materials, only phenylalanine is produced in sufficient quantities, at normal aspartame intake levels, to cause concern.
Aspartame [SC-18862; 3-amino-N-(alpha-carboxyphenethyl) succinamic acid, methyl ester, the methyl ester of aspartylphenylalanine] is a sweetening agent that organoleptically has about 180 times the sweetness of sugar. The metabolism of aspartame has been studied in mice, rats, rabbits, dogs, monkeys, and humans. The compound was digested in all species in the same way as are natural constituents of the diet. Hydrolysis of the methyl group by intestinal esterases yielded methanol, which was oxidized in the one-carbon metabolic pool to CO2. The resultant dipeptide was split at the mucosal surface by dipeptidases and the free amino acids were absorbed. The aspartic acid moiety was transformed in large part to CO2 through its entry into the tricarboxylic acid cycle. Phenylalanine was primarily incorporated into body protein either unchanged or as its major metabolite, tyrosine.
Although aspartame was hydrolyzed in the gut of the monkey to its constituent moieties, methanol, aspartic acid, and phenylalanine, the ingestion of 15 or 60 mg/kg doses for 10 days did not modify phenylalanine metabolism. Aspartame had little effect on the disappearance of iv admin (14)C-phenylalanine from the plasma, it did not substantially affect the conversion of phenylalanine into tyrosine or carbon dioxide, and it did not alter the rate of incorporation of label into protein. The majority of phenylalanine derived from aspartame was incorporated into body protein, with only 20-25% of the compound being excreted. 60-80% of the derived methanol and aspartic acid was oxidized to carbon dioxide.
For more Metabolism/Metabolites (Complete) data for Aspartame (7 total), please visit the HSDB record page.

Associated Chemicals

Diketopiperazine; 29990-68-9

Wikipedia

Aspartame
Bakelite

Drug Warnings

Aspartame is the methylester of a dipeptide composed of two amino acids, phenylalanine and aspartic acid. ... Persons with phenylketonuria, who must restrict carefully their phenylalanine intake, must be alerted to the presence of phenylalanine in the drug product and the amount of the ingredient in each dosage unit.
Excessive use of aspartame should be avoided by patients with phenylketonuria.
Aspartic acid and sodium glutamate were both neuroexcitatory amino acids which had an additive toxic effect on hypothalamic neurones. As this might be specially damaging to young children, who already receive sodium glutamate in gram quantities in their diet, aspartame should not generally be added to children's food.
Reported adverse effects include: headaches; grand mal seizure; memory loss; gastrointestinal symptoms; and dermatological symptoms. However, scientifically controlled peer-reviewed studies have consistently failed to produce evidence of a causal effect between aspartame consumption and adverse health events ...
For more Drug Warnings (Complete) data for Aspartame (8 total), please visit the HSDB record page.

Biological Half Life

At room temperature, aspartame is most stable at pH 4.3, where its half-life is nearly 300 days. At pH 7, its half-life is shortened to only a few days.

Use Classification

Food additives
Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking

Methods of Manufacturing

Aspartame is produced by coupling together L-phenylalanine (or L-phenylalanine methyl ester) and L-aspartic acid, either chemically or enzymatically. The former procedure yields both the sweet alpha-aspartame and nonsweet beta-aspartame from which the alpha aspartame has to be separated and purified. The enzymatic process yields only alpha-aspartame.
Production of aspartame normally starts from L-aspartic acid and L-phenylalanine or L-phenylalanine methyl ester. The production follows common routes of peptide synthesis, as the L-configuration of amino acids has to be retained (essential for sweetness). Common production routes require protective groups for aspartic acid. The protective groups commonly used in peptide synthesis have been suggested for aspartame synthesis, but simple protection for large-scale production can be obtained by use of formylaspartic acid anhydride. It can be reacted with phenylalanine methyl ester to N-formylaspartame, from which the protective group has to be removed. Especially simple production is possible from N-formylaspartic acid anhydride and L-phenylalanine. The resulting N-formylaspartylphenylalanine is treated with hydrochloric acid and methanol. The aspartame hydrochloride obtained can be crystallized for purification and transformed into aspartame after addition of a stoichiometric amount of a neutralizing agent. Adjustment of the solvent increases the yield by improving the ratio of alpha- to beta-isomers. Crystallization of alpha-aspartame hydrohalides is a suitable purification step, as beta-hydrohalides are more soluble.
Method for large-scale production of aspartame ... L-aspartic acid anhydride is condensed with L-phenylalanine methyl ester to form a mixture of beta-L-aspartyl-L-phenylalanine methyl ester and alpha-L-aspartyl-L-phenylalanine methyl ester. On acidification with hydrochloric acid, the latter precipitates and the precipitate is neutralized to form aspartame. /From table/

General Manufacturing Information

L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester: ACTIVE
Aspartame is the methylester of a dipeptide composed of two amino acids, phenylalanine and aspartic acid. When these two amino acids are so combined to form aspartame (1-methyl N -L-a-aspartyl-L-phenylalanine), they produce an intensely sweet-tasting substance, approximately 180 times as sweet as sucrose.
A combination of aspartame with either granular or fused mannitol in a 1:9 ratio can provide a suitable base for chewable tablets with respect to sweetness, mouth feel, absence of unpleasant aftertaste, and low caloric value. Both compounds are compatible with leucine.
... In the July 26, 1974, decision by the FDA to approve the use of aspartame, labeling provisions were made in which foods not containing protein or intended for admixture to protein sweetened with aspartame should bear the statement "contains protein."

Analytic Laboratory Methods

PURITY OF ASPARTAME WAS DETERMINED USING THIN LAYER CHROMATOGRAPHY, LIQ CHROMATOGRAPHY, AND OPTICAL ROTATION.
ASPARTAME WAS ANALYZED BY LIQUID CHROMATOGRAPHY.

Storage Conditions

The bulk material should be stored in a well-closed container, in a cool, dry place.
Measures should be taken to minimize the potential for dust explosion.

Interactions

... If mice are given aspartame in doses that elevate plasma phenylalanine levels more than those of tyrosine ... , the frequency of seizures following the administration of an epileptogenic drug, pentylenetetrazole, is enhanced. This effect is simulated by equimolar phenylalanine and blocked by concurrent administration of valine, which blocks phenylalanine's entry into the brain. Aspartame also potentiates the induction of seizures by inhaled fluorothyl or by electroconvulsive shock...
Antimutagenic effects of combination of aspartame (0.4 and 4 mg/kg) and beta-carotene (0.15-15 mg/kg) were studied by estimation of chromosome aberrations in bone marrow cells of C57Bl/6 mice. Single and 5-day treatment with this combination decreased the clastogenic effects of dioxidine and cyclophosphamide and produced a more potent and universal antimutagenic effect than its constituents.
The purpose of the present study was to investigate analgesic and anti-inflammatory properties of aspartame, an artificial sweetener and its combination with various opioids and NSAIDs for a possible synergistic response. The oral administration of aspartame (2-16 mg/kg, po) significantly increased the pain threshold against acetic acid-induced writhes in mice. Co-administration of aspartame (2mg/kg, po) with nimesulide (2 mg/kg, po) and naproxen (5 mg/kg, po) significantly reduced acetic acid-induced writhes as compared to effects per se of individual drugs. Similarly when morphine (1 mg/kg, po) or pentazocine (1 mg/kg, po) was co-administered with aspartame it reduced the number of writhes as compared to their effects per se. Aspartame (4,8,16 mg/kg, po) significantly decreased carrageenan-induced increase in paw volume and also reversed the hyperalgesic effects in rats in combination with nimesulide (2 mg/kg, po). The study indicated that aspartame exerted analgesic and anti-inflammatory effects on its own and have a synergistic analgesic response with conventional analgesics of opioid and non-opioid type, respectively.
Ochratoxin A (OTA) is a mycotoxin produced by Aspergillus ochraceus as well as other molds. This mycotoxin contaminates animal feed and food. OTA is immunosuppressive, genotoxic, teratogenic, carcinogenic and is nephrotoxic in all animal species studied so far. OTA inhibits protein synthesis and induces lipid peroxidation. Since it seems impossible to avoid completely contamination of foodstuffs by toxigenic fungi, it is necessary to investigate the possible ways of limiting such toxicity. An attempt to prevent OTA-induced nephrotoxic and genotoxic effects, mainly the karyomegaly, has been made in vivo using aspartame (L-aspartyl-L-phenylalanine methyl ester), a structural analogue of both OTA and phenylalanine. Aspartame (25 mg/kg bw) prevented most of the nephrotoxic effects induced by OTA (289 ug/kg bw). It also showed some utility in preventing morphological and histological damage, mainly the karyomegaly.
For more Interactions (Complete) data for Aspartame (9 total), please visit the HSDB record page.

Stability Shelf Life

Aspartame is stable in dry conditions. In the presence of moisture, hydrolysis occurs to form the degradation products L-aspartyl-L-phenylalanine and 3-benzyl-6-carboxymethyl-2,5-diketopiperazine with a resulting loss of sweetness. A third degradation product is also known, beta-L-aspartyl-L-phenylalanine methyl ester ... Stability in aqueous solutions has been enhanced by the addition of cyclodextrins and by the addition of polyethylene glycol 400 at pH 2. However, at pH 2.5-4.5 stability is not enhanced by the replacement of water with organic solvents. Aspartame degradation also occurs during prolonged heat treatment; losses of aspartame may be minimized by using processes that employ high temperatures for a short time followed by rapid cooling.
It is most stable in solution at about pH 4.3.
The stability of aspartame in aqueous media is not entirely satisfactory, especially for certain foods, such as carbonated and still beverages, which are often subjected to many months of storage prior to consumption. As a dipeptide ester, aspartame undergoes both hydrolysis and cyclization reactions. Under acidic conditions, hydrolysis of the ester and amide bonds is favored, resulting in formation of its constituent amino acids with a concomitant loss in sweetness. Under more neutral and alkaline environments, the dipeptide cyclizes to the corresponding diketopiperazine which is also devoid of sweetness. Apparently, no new objectionable taste is imparted to aspartame as a result of either transformation.
... The maximum stability of aspartame in aqueous solution occurs within the pH value range of 4 to 5. The half-life under these conditions is reported to be at least 8 months at room temp. Another report indicates that at pH 4 the half-life is in excess of 10 months at 25 °C.
Differential scanning calorimetry experiments with some directly compressible tablet excipients suggests that aspartame is incompatible with dibasic calcium phosphate and also with the lubricant magnesium stearate. Reactions between aspartame and sugar alcohols are also known.

Dates

Modify: 2023-08-15
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